methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

Physicochemical Properties Formulation Chemical Synthesis

Selecting the correct salt form is critical for reproducible medicinal chemistry. Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS 53958-94-4) provides superior solubility and long-term stability compared to the free base (CAS 31434-93-2). With a moderate LogP of ~1.32, it is a superior starting point for designing CNS‑penetrant histamine H3 modulators, avoiding the high polarity of the carboxylic acid analog (LogP ≈ –0.29). High‑purity (>97%) commercial material minimizes in‑house purification and reduces SAR data variability, making it the reliable choice for systematic lead‑optimization programs.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
CAS No. 53958-94-4
Cat. No. B3426672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
CAS53958-94-4
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CN=CN1.Cl
InChIInChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
InChIKeyAITCRIQOLWJSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride: A Key Imidazole Building Block for Pharmaceutical Synthesis


Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS: 53958-94-4) is a heterocyclic compound featuring a methyl ester on a propanoate chain linked to an imidazole ring [1]. Its hydrochloride salt form is a white to yellow solid, with a molecular formula of C7H11ClN2O2 and a molecular weight of 190.63 g/mol [1]. This compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system [2].

The Risks of Substituting Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride with Other Imidazole Derivatives


Procurement of in-class compounds without careful specification can lead to significant inefficiencies. The free base form, methyl 3-(1H-imidazol-4-yl)propanoate (CAS: 31434-93-2), presents distinct solubility and stability challenges compared to its hydrochloride salt, which is specifically designed for enhanced handling in research settings . Furthermore, substituting with the more polar carboxylic acid analog (CAS: 1074-59-5) or the alcohol derivative (CAS: 49549-75-9) will fundamentally alter the molecule's reactivity and physicochemical properties, making it unsuitable as a direct drop-in replacement for the ester intermediate in established synthetic pathways [1].

Quantitative Differentiation: A Data-Driven Guide for Procuring Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride


Enhanced Solubility and Stability: Hydrochloride Salt vs. Free Base

The selection of the hydrochloride salt over the free base (methyl 3-(1H-imidazol-4-yl)propanoate) is justified by documented improvements in physicochemical properties. The salt form enhances aqueous solubility and overall stability, making it a more practical choice for solution-based assays and synthetic reactions, which is a critical factor for reproducible experimental workflows .

Physicochemical Properties Formulation Chemical Synthesis

Lipophilicity Advantage Over the Carboxylic Acid Analog

The methyl ester hydrochloride (LogP = 1.31730) is significantly more lipophilic than its carboxylic acid counterpart, 3-(1H-imidazol-4-yl)propanoic acid (LogP ≈ -0.292). This 1.6-unit difference in LogP indicates a 40-fold greater partitioning into octanol, which can translate to better membrane permeability and a crucial advantage for designing prodrugs or cell-permeable compounds [1][2].

ADME Properties Medicinal Chemistry LogP

Validated Intermediate for Histamine H3 Receptor Antagonist Synthesis

This compound is specifically cited as a key intermediate in the production of histamine H3 receptor antagonists. These antagonists are actively being explored for their therapeutic potential in treating neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD [1]. This designated role distinguishes it from other imidazole esters that lack this established application in a targeted therapeutic area.

Medicinal Chemistry CNS Drug Discovery Synthetic Route

High Purity Availability for Rigorous Research and Development

The compound is commercially available in high purities, with specifications ranging from 95% to 98% from various reputable suppliers. For instance, one vendor lists a purity of 97% (CAS: 53958-94-4), while another offers a 98% grade (CAS: 31434-93-2) . This high level of purity ensures that experimental outcomes are not confounded by unknown impurities, a critical factor for reproducibility in both biological assays and advanced synthetic chemistry.

Quality Control Procurement Purity

Where Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride Delivers the Most Value: Application Scenarios Based on Proven Evidence


Synthesis of CNS-Targeted Histamine H3 Receptor Ligands

This is the primary application scenario. Given its documented role as a key intermediate, researchers developing novel histamine H3 receptor antagonists or agonists should prioritize this compound to ensure alignment with established medicinal chemistry routes. Its use can streamline the synthesis of compounds intended for neurological disorders like Alzheimer's disease and ADHD [1].

Development of Prodrugs and Cell-Permeable Analogs

The moderate lipophilicity of the methyl ester hydrochloride (LogP = 1.31730) makes it a superior starting point compared to the highly polar carboxylic acid (LogP ≈ -0.292) for designing prodrugs or analogs with improved cell membrane permeability. This is a critical consideration in early-stage drug discovery for optimizing a molecule's ADME profile [1].

Robust Medicinal Chemistry Campaigns Requiring High Reproducibility

For research groups conducting large-scale, systematic medicinal chemistry campaigns, the combination of the hydrochloride salt's enhanced solubility and stability with the availability of high-purity (>97%) commercial material is a significant advantage. This reduces the need for in-house purification and minimizes assay variability due to inconsistent compound handling, leading to more reliable structure-activity relationship (SAR) data [1].

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